molecular formula C10H12ClN3S B2695836 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1354359-58-2

4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2695836
CAS No.: 1354359-58-2
M. Wt: 241.74
InChI Key: MVPQTCPJJQSUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a methylthio group. Pyrrolopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

It is suggested that the compound might interact with its targets (potentially jak enzymes) through electrophilic substitution reactions, including nucleophilic aromatic substitution .

Biochemical Pathways

Compounds that inhibit jak enzymes interfere with the jak-stat signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

The compound is synthesized from dimethyl malonate with a 31% overall yield , suggesting that it might be well-absorbed and distributed in the body.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . They have been found to cause cell cycle arrest, induce apoptotic cell death, and increase the percentage of fragmented DNA in treated cells .

Action Environment

The action of 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is influenced by environmental factors. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include electrophiles such as halogens or nitro groups.

    Nucleophilic Aromatic Substitution: Typical nucleophiles include amines and thiols.

    Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolopyrimidines with different functional groups attached to the aromatic ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-chloro-7-cyclopropyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-15-10-12-8(11)7-4-5-14(6-2-3-6)9(7)13-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQTCPJJQSUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCN2C3CC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354359-58-2
Record name 4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.